![molecular formula C31H41FO8 B601253 Betamethasone Tripropionate CAS No. 1186048-33-8](/img/structure/B601253.png)
Betamethasone Tripropionate
Overview
Description
Betamethasone Tripropionate is a synthetic glucocorticoid, a derivative of betamethasone. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is commonly utilized in topical formulations to treat various skin conditions, including psoriasis and dermatitis .
Mechanism of Action
Target of Action
Betamethasone Tripropionate, also known as Betamethasone 11,17,21-Tripropionate, is a synthetic fluorinated corticosteroid . It primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
This compound acts as an agonist of the glucocorticoid receptor . Upon binding to these receptors, it controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability . This leads to lysosomal stabilization at the cellular level, which helps prevent or control inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . It also suppresses the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .
Pharmacokinetics
The systemic absorption of this compound is rapid following intra-articular administration . After intramuscular administration, peak plasma concentrations are reached within 1 hour . The drug is metabolized in the liver via the CYP3A4 enzyme . Less than 5% of the drug is excreted unchanged in the urine . The elimination half-life is approximately 6.5 hours .
Result of Action
It has potent glucocorticoid activity and negligible mineralocorticoid activity . This leads to a decrease in vasodilation and permeability of capillaries, as well as a decrease in leukocyte migration .
Action Environment
The extent of systemic absorption of this compound is influenced by several factors, including the integrity of the skin (intact vs abraded), the formulation of the drug, the age of the patient, the duration of use, and the use of occlusive dressings . The environment in which the drug is administered can therefore significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Betamethasone Tripropionate, like other corticosteroids, interacts with glucocorticoid receptors in the cytoplasm of cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes . This interaction influences the production of proteins involved in inflammatory responses, immune responses, and various metabolic processes .
Cellular Effects
This compound exerts its effects on various types of cells, primarily immune and skin cells . It can suppress the proliferation of keratinocytes, which play a role in conditions such as psoriasis . Additionally, it can modulate the function of immune cells, reducing the release of inflammatory mediators and thereby alleviating inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the glucocorticoid receptor, leading to changes in gene expression . This binding inhibits the transcription of pro-inflammatory genes, while promoting the transcription of anti-inflammatory genes . This results in a decrease in the production of inflammatory mediators and an increase in the production of anti-inflammatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its anti-inflammatory effects can be observed shortly after administration, but its immunosuppressive effects may take longer to manifest .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Lower doses can effectively reduce inflammation, while higher doses may lead to more pronounced immunosuppression . High doses can also lead to adverse effects, such as suppression of the hypothalamic-pituitary-adrenal axis .
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes various transformations, including oxidation of the 11β-hydroxyl group, hydroxylation at the 6β-position, reduction of the carbonyl group at C-20, and removal of the side chain to give 17-oxosteroids .
Transport and Distribution
This compound is distributed throughout the body after administration . It can cross cell membranes to interact with intracellular glucocorticoid receptors . The distribution of this compound can be influenced by various factors, including its formulation and the presence of transport proteins .
Subcellular Localization
Once inside the cell, this compound primarily localizes to the cytoplasm, where it binds to glucocorticoid receptors . Upon binding, the receptor-ligand complex translocates to the nucleus, influencing gene transcription . This subcellular localization is crucial for the anti-inflammatory and immunosuppressive effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone Tripropionate involves multiple steps, starting from betamethasone. The process typically includes esterification reactions where betamethasone is reacted with propionic anhydride in the presence of a catalyst to form the tripropionate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as wet milling and freeze-drying are employed to produce nanosuspensions of the compound, enhancing its stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: Betamethasone Tripropionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of betamethasone, each with distinct pharmacological properties .
Scientific Research Applications
Scientific Research Applications
-
Dermatological Conditions
- Psoriasis : Betamethasone Tripropionate is frequently combined with calcipotriene in foam formulations to enhance treatment efficacy for plaque psoriasis. Studies show that this combination significantly improves treatment success rates compared to monotherapy, with a notable reduction in the Psoriasis Area and Severity Index (PASI) scores .
- Eczema and Dermatitis : It is used topically to alleviate symptoms of eczema and dermatitis by reducing inflammation, itching, and redness. Clinical trials have demonstrated its effectiveness in improving patient-reported outcomes and quality of life measures .
- Autoimmune Disorders
- Ophthalmology
- Respiratory Conditions
Case Study 1: Efficacy in Psoriasis Treatment
A multicenter study evaluated the efficacy of a fixed combination aerosol foam containing calcipotriene and this compound in 302 patients with moderate plaque psoriasis. Over four weeks, patients demonstrated a 45% treatment success rate, significantly higher than those receiving calcipotriene or this compound alone .
Case Study 2: Management of Autoimmune Disorders
In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound injections reported significant improvements in joint pain and swelling compared to placebo groups. The study highlighted the drug's role in rapidly controlling inflammation during acute exacerbations .
Data Tables
Application Area | Indication | Formulation | Efficacy |
---|---|---|---|
Dermatology | Psoriasis | Foam (Calcipotriene + Betamethasone) | 45% treatment success |
Eczema | Cream/Ointment | Significant reduction in symptoms | |
Autoimmune Disorders | Rheumatoid Arthritis | Injectable | Rapid control of inflammation |
Ophthalmology | Uveitis | Eye Drops | Reduction in ocular inflammation |
Respiratory Conditions | Asthma | Inhalation | Control of acute exacerbations |
Comparison with Similar Compounds
- Betamethasone Dipropionate
- Betamethasone Valerate
- Dexamethasone
- Hydrocortisone
Comparison: Betamethasone Tripropionate is unique due to its tripropionate ester groups, which enhance its lipophilicity and skin penetration. Compared to Betamethasone Dipropionate, it has a higher molecular weight and different pharmacokinetic properties. Dexamethasone and Hydrocortisone, while similar in their glucocorticoid activity, differ in their potency and duration of action .
Biological Activity
Betamethasone tripropionate is a potent synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly formulated in topical preparations for the treatment of various dermatological conditions, including psoriasis, eczema, and dermatitis. This article provides a detailed exploration of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and safety profile.
Pharmacological Profile
Chemical Structure and Classification
- Type: Synthetic glucocorticoid
- Potency: Highly potent anti-inflammatory agent
- Mechanism of Action: this compound exerts its effects primarily through the activation of glucocorticoid receptors, leading to the transcription of anti-inflammatory genes and inhibition of pro-inflammatory cytokines.
Pharmacokinetics
- Absorption: The absorption of this compound varies based on the formulation (ointment vs. cream) and application method (e.g., occlusive dressings can enhance absorption) .
- Metabolism: It is metabolized in the liver to active metabolites, primarily through hydrolysis .
- Elimination: The drug is predominantly excreted via urine .
This compound acts through two primary pathways:
-
Genomic Pathway:
- Activates glucocorticoid receptors in the cytoplasm.
- Translocates to the nucleus to initiate transcription of anti-inflammatory proteins.
- Examples include phosphoenolpyruvate carboxykinase and IL-1 receptor antagonist.
- Nongenomic Pathway:
Case Studies and Clinical Trials
-
Psoriasis Treatment:
A study comparing betamethasone dipropionate (a closely related compound) with clobetasol propionate found that patients treated with betamethasone dipropionate showed significant improvement in symptoms such as scaling and induration within three days. The study involved 197 patients over two weeks and demonstrated that betamethasone provided faster relief compared to clobetasol . -
Combination Therapy:
A systematic review evaluated the efficacy of calcipotriol/betamethasone dipropionate for psoriasis vulgaris. Results indicated a significant reduction in the Psoriasis Area and Severity Index (PASI) scores, with about 70% improvement observed at week four compared to calcipotriol alone . -
Long-term Safety:
In a 52-week study assessing long-term use, calcipotriol/betamethasone dipropionate was found to be safe and well-tolerated, showing sustained efficacy without significant adverse effects .
Adverse Effects
While this compound is effective, it is important to monitor for potential side effects:
- Local reactions such as burning or stinging are common but generally mild .
- Prolonged use can lead to systemic effects like hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly when applied over large areas or under occlusive dressings .
Summary Table of Clinical Findings
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41FO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21-,22-,24-,28-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHBGLRGUXAGHT-DGBYXFBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)OC(=O)CC)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)OC(=O)CC)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41FO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737999 | |
Record name | (11beta,16beta)-9-Fluoro-16-methyl-3,20-dioxopregna-1,4-diene-11,17,21-triyl tripropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186048-33-8 | |
Record name | Betamethasone 11,17,21-tripropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186048338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11beta,16beta)-9-Fluoro-16-methyl-3,20-dioxopregna-1,4-diene-11,17,21-triyl tripropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAMETHASONE 11,17,21-TRIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE608TNS5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.